[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea
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Overview
Description
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea is a chemical compound with the molecular formula C13H11F3N4OS It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a pyrrole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea typically involves the condensation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organocatalysts.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of protein function. The thiourea moiety can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea can be compared with other similar compounds, such as:
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde: This compound lacks the thiourea moiety and thus has different reactivity and applications.
Thiourea derivatives: These compounds share the thiourea moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Trifluoromethoxy-substituted compounds: These compounds have the trifluoromethoxy group but differ in the rest of the molecular structure, affecting their overall behavior and applications.
Properties
IUPAC Name |
[(Z)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZDTLGRFLMJO-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=S)N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N\NC(=S)N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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